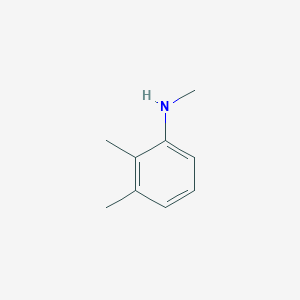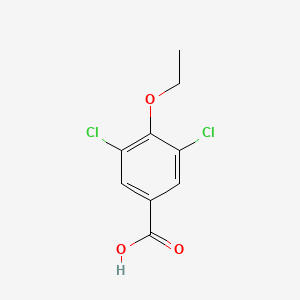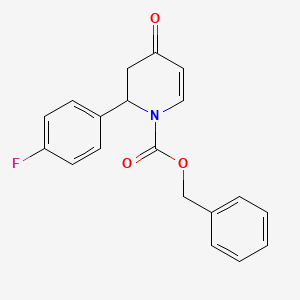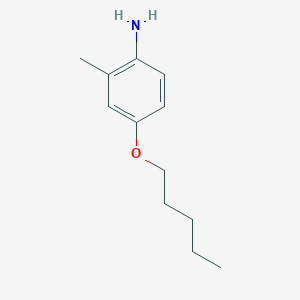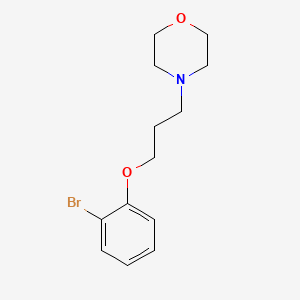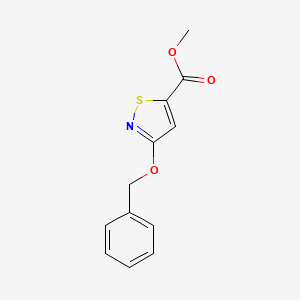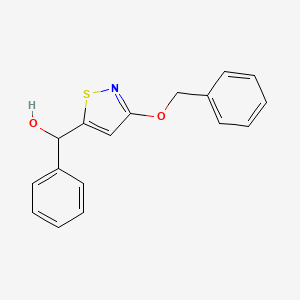
alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol
Overview
Description
Isothiazoles are an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship .
Molecular Structure Analysis
The molecular formula of “alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol” is C17H15NO2S, and its molecular weight is 297.4 g/mol.Scientific Research Applications
Alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol has been used in a variety of scientific research applications, such as biochemical and physiological experiments, drug discovery, and medical and pharmaceutical research. In biochemical and physiological experiments, this compound has been used to study the effects of various compounds on cell metabolism, gene expression, and other cellular processes. In drug discovery, this compound has been used to identify novel compounds that could be used to treat various diseases. In medical and pharmaceutical research, this compound has been used to investigate the effects of various drugs on the human body.
Mechanism of Action
The mechanism of action of alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then modulate the activity of those proteins and enzymes. This modulation can have a variety of effects on the body, depending on the specific protein or enzyme that is being targeted.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture experiments, this compound has been shown to modulate the activity of various proteins and enzymes, which can lead to changes in cell metabolism, gene expression, and other cellular processes. In animal studies, this compound has been shown to have anti-inflammatory and anti-oxidant effects, as well as modulating the activity of certain neurotransmitters and hormones.
Advantages and Limitations for Lab Experiments
The main advantage of using alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol in laboratory experiments is that it is relatively stable and can be easily synthesized. Additionally, this compound is soluble in organic solvents, which makes it easier to use in experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable and can break down over time, which can lead to inaccurate results.
Future Directions
There are a variety of potential future directions for research involving alpha-Phenyl-3-(benzyloxy)isothiazole-5-methanol. These include further exploring the biochemical and physiological effects of the compound, investigating its mechanism of action, and studying its potential therapeutic applications. Additionally, research could be done to investigate potential new synthesis methods for this compound and to develop new compounds based on the structure of this compound. Finally, further research could be done to investigate the potential toxicity of this compound and to develop methods to reduce the toxicity of the compound.
properties
IUPAC Name |
phenyl-(3-phenylmethoxy-1,2-thiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(14-9-5-2-6-10-14)15-11-16(18-21-15)20-12-13-7-3-1-4-8-13/h1-11,17,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFKAQMHNZXAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NSC(=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



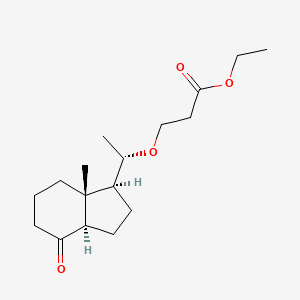
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
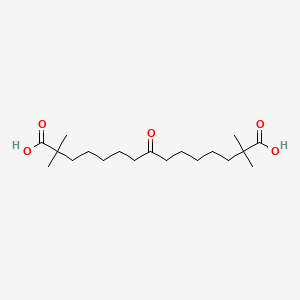
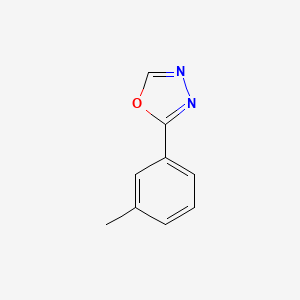
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
